3-[(carboxymethyl)sulfamoyl]-4-methoxybenzoic acid
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Overview
Description
3-[(Carboxymethyl)sulfamoyl]-4-methoxybenzoic acid is an organic compound with the molecular formula C10H11NO7S It is a derivative of benzoic acid, featuring a carboxymethylsulfamoyl group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(carboxymethyl)sulfamoyl]-4-methoxybenzoic acid typically involves the sulfonation of 4-methoxybenzoic acid followed by the introduction of a carboxymethyl group. The reaction conditions often include the use of strong acids such as sulfuric acid or chlorosulfonic acid for the sulfonation step. The carboxymethylation can be achieved using chloroacetic acid in the presence of a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(Carboxymethyl)sulfamoyl]-4-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-[(Carboxymethyl)sulfamoyl]-4-hydroxybenzoic acid.
Reduction: 3-[(Carboxymethyl)sulfamoyl]-4-methoxybenzyl alcohol.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Carboxymethyl)sulfamoyl]-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(carboxymethyl)sulfamoyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key enzymes in metabolic or signaling pathways, leading to therapeutic effects such as reduced inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzoic acid
- 3-Sulfamoylbenzoic acid
- 3-Carboxymethylbenzoic acid
Comparison
Compared to 4-methoxybenzoic acid, 3-[(carboxymethyl)sulfamoyl]-4-methoxybenzoic acid has additional functional groups that enhance its reactivity and potential applications. The presence of the sulfonamide and carboxymethyl groups makes it more versatile in chemical synthesis and increases its potential as a bioactive molecule. Its unique structure allows for specific interactions with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(carboxymethylsulfamoyl)-4-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO7S/c1-18-7-3-2-6(10(14)15)4-8(7)19(16,17)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMBQPKCHILAKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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